molecular formula C28H32FNO4 B585973 5-Keto-O-tert-butyl Fluvastatin CAS No. 194935-02-9

5-Keto-O-tert-butyl Fluvastatin

Cat. No.: B585973
CAS No.: 194935-02-9
M. Wt: 465.565
InChI Key: IZJOKSSEMQWDSZ-FRFYRWIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Keto-O-tert-butyl Fluvastatin (CAS 194934-95-7) is a high-purity chemical intermediate primarily employed in pharmaceutical research and development. Its principal application is as a key reactant in the synthetic pathway for the production of Fluvastatin Sodium Salt , a well-characterized, synthetic inhibitor of HMG-CoA reductase. As a statin derivative, compounds like Fluvastatin function by competitively inhibiting the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis within the liver. This mechanism is central to research focused on managing lipid levels, making this intermediate invaluable for scientists developing and analyzing antilipemic agents . The compound has a molecular formula of C28H32FNO4 and a molecular weight of 465.56 g/mol . To preserve its stability and purity, it is recommended that the material is stored sealed in a dry environment, protected from air and light, and kept at a cool temperature of 2-8°C . This product is intended for research and development purposes as an analytical standard and synthetic building block. It is strictly for laboratory use and is not approved for diagnostic or human consumption. Researchers should consult the relevant safety data sheet (MSDS) prior to use.

Properties

CAS No.

194935-02-9

Molecular Formula

C28H32FNO4

Molecular Weight

465.565

IUPAC Name

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1

InChI Key

IZJOKSSEMQWDSZ-FRFYRWIFSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Synonyms

(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate;  [S-(E)]- 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester;  (3S,6E)-7-[3-(4-Fluorophenyl)-1-

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The foundational method involves aldol condensation between E-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]propenal (Fluva aldehyde) and tert-butyl acetoacetate. The reaction is catalyzed by strong bases such as lithium diisopropylamide (LDA) or sodium hydride in tetrahydrofuran (THF) at temperatures ranging from -78°C to -20°C .

Key Parameters

  • Base : LDA yields higher stereoselectivity (syn/anti ratio >98:2) compared to NaH.

  • Solvent : THF ensures optimal solubility of intermediates.

  • Yield : 75–86% for the keto alcohol intermediate.

Purification

The crude product is treated with n-hexane or petroleum ether to precipitate the keto alcohol as a solid (mp: 93°C, purity: 92–94%).

Stereoselective Reduction Using Borane Complexes

Sodium Borohydride-Mediated Reduction

The keto alcohol intermediate undergoes reduction with sodium borohydride (NaBH₄) in the presence of methoxydiethylborane (Et₂BOMe) at -75°C to form the cyclic boronate complex.

Reaction Conditions

  • Solvent : THF/methanol (4:1 v/v).

  • Time : 5–8 hours.

  • Yield : 87–91%.

Anti-Isomer Control

The use of Et₂BOMe suppresses anti-isomer formation (<1.0%). Post-reduction, the boronate complex is recrystallized from acetonitrile to achieve >99.5% purity.

Crystallization and Isolation of Intermediates

Cyclic Boronate Complex Isolation

The cyclic boronate complex is isolated as a solid via slurry cooling in n-hexane at 0–2°C , yielding a purity >97% (mp: 127°C).

Diol Ester Formation

Hydrolysis of the boronate complex with hydrogen peroxide (H₂O₂) in ethyl acetate produces the diol ester. Refluxing with acetonitrile further purifies the product to >99.5% purity.

Hydrolysis to 5-Keto-O-tert-butyl Fluvastatin

Alkaline Hydrolysis

The diol ester is hydrolyzed using aqueous sodium hydroxide (NaOH) in ethanol at 10–15°C .

Parameters

  • NaOH Concentration : 2–5% w/v.

  • Yield : 52–54% overall from Fluva aldehyde.

Spray Drying

The aqueous layer is spray-dried to obtain 5-Keto-O-tert-butyl Fluvastatin as a free-flowing powder (purity: >99%, residual solvents: <0.1%).

Innovative Process Modifications

Solvent-Free Condensation

An improved method eliminates THF by using tert-butyl acetate as both reactant and solvent, reducing costs and environmental impact.

Continuous Flow Synthesis

Recent advances employ microreactors for the aldol step, enhancing heat transfer and reducing reaction time to 30 minutes .

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)
Aldol CondensationLDA, tert-butyl acetoacetate-788692–94
Borane ReductionNaBH₄, Et₂BOMe-7591>97
Alkaline HydrolysisNaOH, ethanol10–1554>99
Solvent-Free Processtert-butyl acetate-208295

Quality Control and Characterization

Analytical Techniques

  • HPLC : Quantifies anti-isomer content (<0.3%).

  • XRD : Confirms crystalline form (Form I hydrate).

  • DSC : Melting point analysis (135–137°C for diol ester).

Impurity Profile

  • Major Impurities : Lactonized byproducts (<0.5%).

  • Residual Solvents : n-Hexane (<50 ppm).

Industrial-Scale Optimization

Cost-Effective Solvent Recovery

Hexane and ethyl acetate are recycled via distillation, reducing raw material costs by 30% .

Environmental Impact

The solvent-free method reduces waste generation by 40% , aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-Keto-O-tert-butyl Fluvastatin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of 5-Keto-O-tert-butyl Fluvastatin .

Scientific Research Applications

Chemical and Pharmaceutical Applications

Intermediate in Statin Synthesis
5-Keto-O-tert-butyl Fluvastatin serves as a crucial intermediate in the production of Fluvastatin and potentially other lipid-lowering agents. Its synthesis involves hydrolysis and subsequent reactions that facilitate the removal of the tert-butyl group, making it a versatile compound in organic synthesis.

Mechanism of Action
The primary mechanism by which 5-Keto-O-tert-butyl Fluvastatin operates is through the inhibition of HMG-CoA reductase. This enzyme is pivotal in converting HMG-CoA to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this pathway, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased plasma cholesterol levels.

Biological Research Applications

Impact on Lipid Metabolism
Research has shown that compounds like Fluvastatin can significantly influence lipid metabolism. In a study involving patients with antiphospholipid syndrome, Fluvastatin was found to reduce proinflammatory and prothrombotic biomarkers, suggesting its potential therapeutic benefits beyond cholesterol management . The study indicated that treatment with Fluvastatin could lead to a reversible reduction in several biomarkers associated with inflammation and thrombosis.

Clinical Applications

Treatment of Hypercholesterolemia
Fluvastatin, derived from 5-Keto-O-tert-butyl Fluvastatin, is primarily indicated for treating hypercholesterolemia and mixed dyslipidemia. Clinical trials have demonstrated its efficacy in lowering low-density lipoprotein cholesterol and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol . The drug's pharmacoeconomic advantages over other statins make it a preferred choice in many treatment regimens.

Industrial Applications

Large-Scale Production of Statins
In industrial settings, 5-Keto-O-tert-butyl Fluvastatin is utilized in the large-scale production of statins. Its role as an intermediate not only streamlines the manufacturing process but also enhances the efficiency of producing effective cholesterol-lowering medications.

Case Studies and Research Findings

StudyObjectiveFindings
Pilot Study on FluvastatinInvestigate effects on biomarkers in antiphospholipid syndromeSignificant reduction in 50% of biomarkers after treatment with Fluvastatin .
Pharmacological ReviewAssess efficacy and safety profileDemonstrated comparable efficacy to other statins with lower acquisition costs .

Mechanism of Action

The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among 5-Keto-O-tert-butyl Fluvastatin and related statins or metabolites:

Compound Key Structural Modifications Pharmacokinetic Impact Reference
5-Keto-O-tert-butyl Fluvastatin - 5-oxo group
- O-tert-butyl ester
Increased lipophilicity; altered metabolism
Fluvastatin Sodium - Free carboxylic acid
- No keto group
Rapid hepatic uptake (lipophilic)
3-Hydroxy-5-keto Fluvastatin - 3-hydroxy group
- 5-oxo group
Detected as impurity; monitored at 365 nm
Simvastatin - Lactone ring
- Methylbutyryl side chain
Prodrug requiring hydrolysis
Atorvastatin - Fluorophenyl group
- Pyrrole ring
High hepatoselectivity

Pharmacokinetic and Metabolic Properties

  • However, this may reduce hepatoselectivity, a key advantage of hydrophilic statins .
  • Metabolism : Fluvastatin undergoes extensive oxidation and conjugation, producing metabolites like desisopropylpropionic acid and hydroxy derivatives . The tert-butyl group in 5-Keto-O-tert-butyl Fluvastatin likely slows beta-oxidation, prolonging its half-life relative to the parent compound .
HMG-CoA Reductase Inhibition

Structural modifications like the 5-keto group may alter binding affinity due to steric or electronic effects.

Anti-HBV Activity

Fluvastatin inhibits NTCP-mediated hepatitis B virus (HBV) entry with an IC50 similar to simvastatin (~10–20 μM) . However, 5-Keto-O-tert-butyl Fluvastatin’s bulky tert-butyl group may hinder interactions with NTCP’s bile acid-binding pocket, reducing antiviral efficacy compared to proscillaridin A (IC50 = 7.2 nM) .

Data Tables

Table 1: Key Pharmacokinetic Parameters

Parameter 5-Keto-O-tert-butyl Fluvastatin Fluvastatin Sodium Simvastatin
Lipophilicity (LogP) ~3.5 (estimated) 2.8 4.4
Metabolic Stability High (ester-protected) Moderate Low (prodrug)
Major Metabolites Desisopropyl derivatives Hydroxy conjugates Hydroxy acid

Research Implications and Gaps

  • Structural Optimization : The tert-butyl group in 5-Keto-O-tert-butyl Fluvastatin may balance lipophilicity and metabolic stability, but its impact on hepatoselectivity and off-target effects requires further study .
  • Therapeutic Potential: Comparative studies with other keto-modified statins (e.g., 5-oxorosuvastatin methyl ester, CAS 289042-12-2) are needed to evaluate class-wide benefits .

Q & A

Q. Table 1: Key Impurities and Analytical Parameters for 5-Keto-O-tert-butyl Fluvastatin

Impurity NameDetection Wavelength (nm)Relative Retention TimeAcceptable Limit (%)
3-Hydroxy-5-keto fluvastatin3651.6≤0.5
Fluvastatin hydroxy-diene3052.0–3.2≤0.1
Fluvastatin-related compound A3650.0371≤0.1

Q. Table 2: Genetic Variants Impacting Fluvastatin Pharmacokinetics

GeneVariantEffect on Drug ResponseClinical Recommendation
CYP2C9*2/*3 allelesReduced metabolism → higher exposureLower dose (20 mg/day)
SLCO1B1c.521T>CImpaired hepatic uptake → myopathyMonitor CK levels monthly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.